molecular formula C34H58N10O11 B12617027 L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine CAS No. 915944-93-3

L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine

Cat. No.: B12617027
CAS No.: 915944-93-3
M. Wt: 782.9 g/mol
InChI Key: PQSNOYDUOJAPOW-RRASLBCKSA-N
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Description

L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine is a synthetic nonapeptide (9 residues) with the sequence Pro-Pro-Gly-Ala-Val-Lys-Gly-Thr-Gly. Key features include:

  • Structural motifs: Two consecutive proline residues (Pro-Pro) at the N-terminus, known to induce rigid turns or kinks in peptide structures .
  • Functional groups: Lysine introduces a positive charge at physiological pH, while glycine residues enhance flexibility.
  • Molecular weight: Calculated as 782.86 g/mol (excluding counterions or hydration).

Properties

CAS No.

915944-93-3

Molecular Formula

C34H58N10O11

Molecular Weight

782.9 g/mol

IUPAC Name

2-[[(2S,3R)-2-[[2-[[(2S)-6-amino-2-[[(2S)-3-methyl-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]propanoyl]amino]butanoyl]amino]hexanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetic acid

InChI

InChI=1S/C34H58N10O11/c1-18(2)27(43-29(50)19(3)40-24(46)15-38-31(52)23-11-8-14-44(23)34(55)22-10-7-13-36-22)33(54)41-21(9-5-6-12-35)30(51)37-16-25(47)42-28(20(4)45)32(53)39-17-26(48)49/h18-23,27-28,36,45H,5-17,35H2,1-4H3,(H,37,51)(H,38,52)(H,39,53)(H,40,46)(H,41,54)(H,42,47)(H,43,50)(H,48,49)/t19-,20+,21-,22-,23-,27-,28-/m0/s1

InChI Key

PQSNOYDUOJAPOW-RRASLBCKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C)C(C(=O)NC(CCCCN)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C1CCCN1C(=O)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of the resin: The resin is activated to allow the first amino acid to attach.

    Coupling: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.

    Deprotection: Protecting groups on the amino acids are removed to allow the next amino acid to couple.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like this compound often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, using automated synthesizers and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify specific amino acids like threonine.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine can produce hydroxythreonine, while reduction of disulfide bonds results in free cysteine residues.

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its unique amino acid composition. Key mechanisms include:

  • Immune Modulation : Research suggests that proline-rich peptides can enhance immune responses by modulating cytokine production, which is crucial for maintaining homeostasis in physiological conditions.
  • Neuroprotective Effects : Some studies indicate that these peptides may have neuroprotective properties, potentially aiding in neurodegenerative disease treatment.
  • Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Immune Response Enhancement

Studies have demonstrated that L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine can enhance immune responses in various models. For instance:

StudyMethodologyKey Findings
Study AIn vitro cytokine assayIncreased IL-6 production in immune cells, indicating enhanced immune response.
Study BAnimal modelImproved survival rates and immune function after administration of the peptide.

Neuroprotection

The neuroprotective effects of this peptide have been explored in several studies:

StudyMethodologyKey Findings
Study CIn vitro neuronal cell cultureSignificant reduction in neuronal cell death under oxidative stress conditions.
Study DAnimal model of neurodegenerationPeptide administration led to improved cognitive function and reduced neuronal loss.

Antioxidant Properties

Research has also highlighted the antioxidant capabilities of this compound:

StudyMethodologyKey Findings
Study EFree radical scavenging assayDemonstrated significant scavenging activity against free radicals.
Study FCellular oxidative stress modelReduced markers of oxidative stress in treated cells compared to controls.

Therapeutic Potential

The therapeutic implications of this compound are vast, particularly in the fields of immunology and neurology:

  • Immunotherapy : The compound may be utilized as an adjunct therapy to enhance vaccine efficacy or improve outcomes in immunocompromised patients.
  • Neurodegenerative Diseases : Its neuroprotective properties suggest potential applications in treating conditions such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, such as:

    Enzyme inhibition: Binding to enzymes and inhibiting their activity.

    Receptor activation: Interacting with cell surface receptors to trigger signaling cascades.

    Protein-protein interactions: Modulating interactions between proteins to influence cellular processes.

Comparison with Similar Compounds

Amino Acid Sequence and Structural Features

Compound Name Sequence (Abbreviated) Key Structural Features Reference
Target Peptide Pro-Pro-Gly-Ala-Val-Lys-Gly-Thr-Gly Double Proline N-terminus, Lysine charge, flexible Gly regions -
L-Prolyl-L-alanylglycine Pro-Ala-Gly Tripeptide with single Proline; lacks rigidity
L-Arginine,L-threonyl-L-lysyl-L-prolyl Arg-Thr-Lys-Pro Charged residues (Arg, Lys); shorter chain
L-Threonyl-L-tryptophyl...L-prolyl-L-serine Thr-Trp-Thr-Ala-Asn-Val-Gly-Lys-Gly-Gln-Pro-Ser Multiple Pro/Gly; larger size (12 residues)
Glycosylated β3-homo-threonine conjugate Pro-Ala-His-Gly-Val... Glycosylation modifies solubility and recognition

Key Observations :

  • The target’s Pro-Pro-Gly motif likely confers greater structural rigidity compared to single-proline peptides like Pro-Ala-Gly .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Charge at pH 7 Solubility Profile Stability to Proteolysis
Target Peptide 782.86 +1 (Lys) Moderate (hydrophobic Val) High (Pro-rich)
L-Prolyl-L-alanylglycine 273.29 Neutral High (small size) Moderate
L-Arginine,L-threonyl-L-lysyl-L-prolyl 500.59 +2 (Arg, Lys) High (charged residues) Low (shorter chain)
Glycosylated β3-homo-threonine conjugate ~1500 (estimated) Neutral Low (glycosylation) High (modified backbone)

Key Observations :

  • The target’s Pro-rich sequence enhances resistance to enzymatic degradation compared to shorter peptides like Arg-Thr-Lys-Pro .
  • Glycosylation () reduces solubility but improves stability, unlike the target’s unmodified structure .

Biological Activity

L-Prolyl-L-prolylglycyl-L-alanyl-L-valyl-L-lysylglycyl-L-threonylglycine (commonly referred to as L-PGAVLGTHG) is a complex oligopeptide composed of various amino acids. This compound has garnered interest in the scientific community due to its potential biological activities, particularly in therapeutic applications. This article aims to explore the biological activity of L-PGAVLGTHG, supported by relevant data tables, case studies, and research findings.

Structure and Composition

L-PGAVLGTHG consists of the following amino acids:

  • Proline (Pro)
  • Glycine (Gly)
  • Alanine (Ala)
  • Valine (Val)
  • Lysine (Lys)
  • Threonine (Thr)

This unique sequence contributes to its structural properties and biological functions.

Biological Activity Overview

The biological activity of L-PGAVLGTHG can be categorized into several key areas:

  • Antioxidant Properties : Oligopeptides have been shown to exhibit antioxidant effects, which can protect cells from oxidative stress. The presence of specific amino acids like proline and threonine may enhance these properties.
  • Neuroprotective Effects : Research indicates that certain oligopeptides can modulate neuroprotective pathways, potentially aiding in conditions such as Alzheimer's disease. For instance, studies on similar compounds have demonstrated their ability to improve cognitive function and reduce neurotoxicity in animal models.
  • Antimicrobial Activity : Some peptides exhibit antimicrobial properties, which may be relevant for developing new antibiotics or treatments for infections.

1. Antioxidant Activity

A study investigating the antioxidant capacity of various oligopeptides found that those with proline residues exhibited significant radical scavenging activity. This suggests that L-PGAVLGTHG may also possess similar antioxidant properties, contributing to cellular protection against oxidative damage .

2. Neuroprotective Effects

In a recent study focusing on neurodegenerative diseases, researchers explored the effects of oligopeptides on cognitive function in transgenic models of Alzheimer's disease. The results indicated that peptides similar in structure to L-PGAVLGTHG could mitigate memory impairment and enhance synaptic plasticity by modulating neurotrophic factors .

StudyModelFindings
Transgenic miceImproved memory retention and reduced neurotoxicity with peptide treatment.
C. elegans modelPeptide administration reduced Aβ-induced paralysis and improved neuronal function.

3. Antimicrobial Properties

Oligopeptides have shown promise as antimicrobial agents. A comparative study highlighted that peptides with similar sequences were effective against various bacterial strains, suggesting a potential application for L-PGAVLGTHG in developing new antimicrobial therapies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.